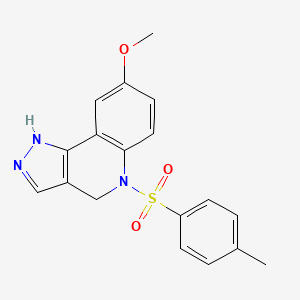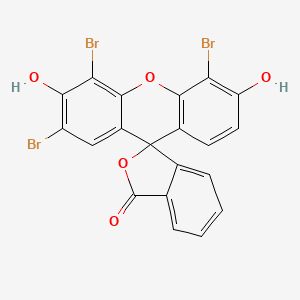
2',4',5'-Tribromofluorescein
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,4’,5’-Tribromofluorescein is a chemical compound with the molecular formula C20H9Br3O5. It is a derivative of fluorescein, a well-known fluorescent dye. The compound is characterized by the presence of three bromine atoms at the 2’, 4’, and 5’ positions of the fluorescein molecule. This modification imparts unique properties to the compound, making it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’,5’-Tribromofluorescein typically involves the bromination of fluorescein. The reaction is carried out by treating fluorescein with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective bromination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of 2’,4’,5’-Tribromofluorescein follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2’,4’,5’-Tribromofluorescein undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups, such as amino or hydroxyl groups, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Complex Formation: It can form complexes with metal ions, which can be used in analytical chemistry.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used.
Complex Formation: Metal salts such as copper sulfate or zinc chloride are used to form complexes.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of 2’,4’,5’-Tribromofluorescein, as well as metal complexes that exhibit unique optical properties.
Applications De Recherche Scientifique
2’,4’,5’-Tribromofluorescein has a wide range of applications in scientific research, including:
Chemistry: It is used as a fluorescent probe in various chemical analyses and assays.
Biology: The compound is employed in fluorescence microscopy and flow cytometry to label and visualize biological samples.
Medicine: It is used in diagnostic imaging and as a marker in various medical tests.
Industry: The compound is used in the manufacturing of dyes and pigments, as well as in the development of sensors and detectors.
Mécanisme D'action
The mechanism of action of 2’,4’,5’-Tribromofluorescein involves its ability to fluoresce under specific conditions. The compound absorbs light at a particular wavelength and emits light at a different wavelength, making it useful as a fluorescent marker. The molecular targets and pathways involved depend on the specific application, such as binding to proteins or interacting with metal ions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4’,5’-Dibromofluorescein: A similar compound with two bromine atoms, used in similar applications but with different optical properties.
Fluorescein: The parent compound, widely used as a fluorescent dye.
Eosin: A related compound used in histology and as a biological stain.
Uniqueness
2’,4’,5’-Tribromofluorescein is unique due to the presence of three bromine atoms, which enhance its fluorescence and make it suitable for specific applications where higher sensitivity and selectivity are required.
Propriétés
Numéro CAS |
25709-83-5 |
|---|---|
Formule moléculaire |
C20H9Br3O5 |
Poids moléculaire |
569.0 g/mol |
Nom IUPAC |
2',4',5'-tribromo-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C20H9Br3O5/c21-12-7-11-18(15(23)16(12)25)27-17-10(5-6-13(24)14(17)22)20(11)9-4-2-1-3-8(9)19(26)28-20/h1-7,24-25H |
Clé InChI |
YKZJCSJCUCCADE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C(=C(C=C4)O)Br)OC5=C(C(=C(C=C35)Br)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


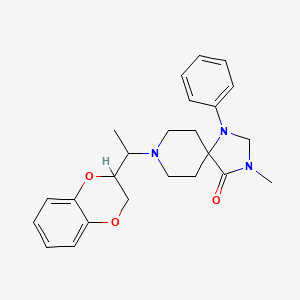
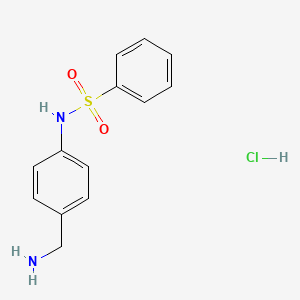
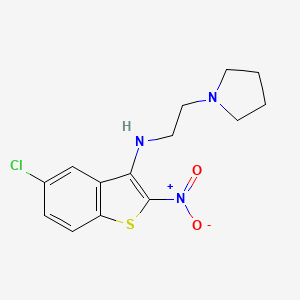
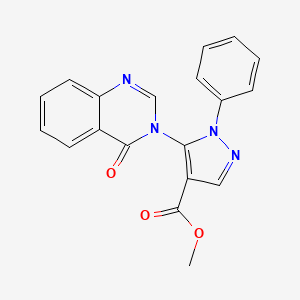
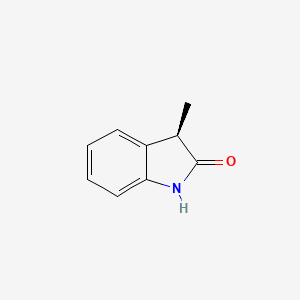
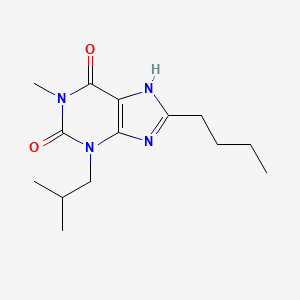
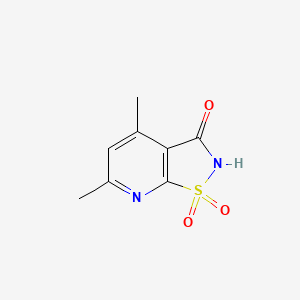
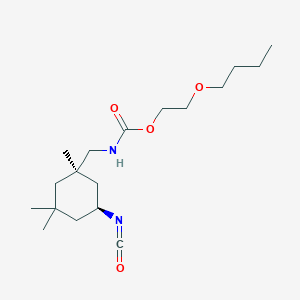

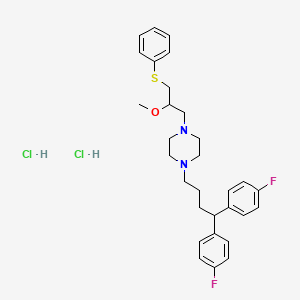

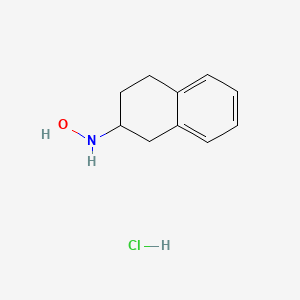
![(3E)-3-[(2-methoxyphenoxy)methylidene]-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B12747542.png)
